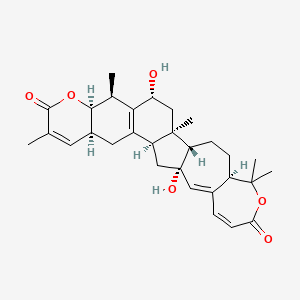

kadlongilactone A

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H38O6 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

(1R,2S,5R,13S,15R,18S,23R,24S,26R)-13,26-dihydroxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-9,11,16(25),19-tetraene-8,21-dione |

InChI |

InChI=1S/C30H38O6/c1-15-10-18-11-19-21-13-30(34)12-17-6-9-24(32)36-28(3,4)20(17)7-8-23(30)29(21,5)14-22(31)25(19)16(2)26(18)35-27(15)33/h6,9-10,12,16,18,20-23,26,31,34H,7-8,11,13-14H2,1-5H3/t16-,18+,20+,21-,22+,23-,26-,29+,30+/m0/s1 |

InChI Key |

JDOHERDAOGEJFF-ASWXAAPUSA-N |

SMILES |

CC1C2C(CC3=C1C(CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)O)C=C(C(=O)O2)C |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H](CC3=C1[C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)O)C)O)C=C(C(=O)O2)C |

Canonical SMILES |

CC1C2C(CC3=C1C(CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)O)C=C(C(=O)O2)C |

Synonyms |

kadlongilactone A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources within the Kadsura Genus (Schisandraceae)

Kadlongilactone A is a secondary metabolite found within specific members of the Kadsura genus, which belongs to the Schisandraceae family of flowering plants.

Kadsura longipedunculata stands as the primary botanical source from which Kadlongilactone A was first identified. nih.govnih.gov This woody vine, native to China, has been the subject of extensive phytochemical investigations, leading to the discovery of Kadlongilactone A and several of its closely related analogues. nih.govnih.gov The compound is typically isolated from the leaves and stems of this plant. nih.gov

Subsequent research has confirmed the presence of Kadlongilactone A in Kadsura coccinea. researchgate.netnih.gov Phytochemical analysis of the ethyl acetate (B1210297) soluble extract from the stems of this species has led to the isolation of Kadlongilactone A, alongside its analogues, Kadlongilactone B and D. researchgate.net This finding broadens the known botanical distribution of this particular triterpenoid (B12794562).

To date, there have been no scientific reports confirming the isolation of Kadlongilactone A from Kadsura japonica L. While this species is known to produce a variety of other triterpenoids and lignans (B1203133), comprehensive phytochemical studies have not identified Kadlongilactone A as a constituent compound. nih.govdntb.gov.uascilit.com

Extraction Techniques from Plant Material

The initial step in isolating Kadlongilactone A involves the extraction of the compound from the dried and powdered plant material. A common method employs the use of polar solvents to effectively draw out the desired secondary metabolites.

The dried roots of Kadsura coccinea, for instance, have been extracted with 80% ethanol (B145695) under reflux conditions. nih.gov Following this, the resulting crude ethanol extract is typically suspended in water and subjected to sequential partitioning with solvents of increasing polarity. nih.gov This liquid-liquid extraction process commonly involves partitioning with petroleum ether, dichloromethane, ethyl acetate, and n-butanol. nih.gov This serves to fractionate the crude extract based on the polarity of its components, with Kadlongilactone A and its analogues typically concentrating in the ethyl acetate fraction.

Chromatographic Separation and Purification Strategies

Following extraction and preliminary fractionation, the isolation and purification of Kadlongilactone A rely on various chromatographic techniques. These methods separate compounds based on their differential affinities for a stationary phase and a mobile phase.

A frequently employed strategy involves subjecting the enriched ethyl acetate extract to column chromatography over silica (B1680970) gel. This initial separation step utilizes a gradient elution system, often with a mixture of solvents such as chloroform (B151607) and methanol, to progressively separate the components of the extract. The fractions collected from the silica gel column are then typically subjected to further purification using preparative High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC, with a mobile phase commonly consisting of acetonitrile (B52724) and water, is often used to achieve the final purification of Kadlongilactone A to a high degree of purity.

Analogues and Congeners of Kadlongilactone A from Natural Sources

Several analogues and congeners of Kadlongilactone A have been isolated from Kadsura species, differing primarily in their substitution patterns. These related compounds share the same core skeletal framework as Kadlongilactone A.

| Compound Name | Botanical Source | Reference |

| Kadlongilactone B | Kadsura longipedunculata, Kadsura coccinea | nih.govresearchgate.net |

| Kadlongilactone C | Kadsura longipedunculata | researchgate.net |

| Kadlongilactone D | Kadsura longipedunculata, Kadsura coccinea | researchgate.net |

| Kadlongilactone E | Kadsura longipedunculata | researchgate.net |

| Kadlongilactone F | Kadsura longipedunculata | researchgate.net |

| Kadcoccilactone K | Kadsura coccinea | researchgate.net |

| Kadcoccilactone L | Kadsura coccinea | researchgate.net |

| Kadcoccilactone M | Kadsura coccinea | researchgate.net |

| Kadcoccilactone N | Kadsura coccinea | researchgate.net |

| Kadcoccilactone O | Kadsura coccinea | researchgate.net |

| Kadcoccilactone P | Kadsura coccinea | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization

Fundamental Principles of Structure Determination

The elucidation of a novel natural product's structure is a systematic process that begins with its isolation and purification. Following this, the molecular formula is typically established using high-resolution mass spectrometry. Subsequently, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy experiments are employed to piece together the carbon framework and the placement of protons. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) help identify neighboring protons, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. Long-range correlations between protons and carbons are established through Heteronuclear Multiple Bond Correlation (HMBC), which is crucial for connecting different structural fragments. Finally, the relative stereochemistry is often determined by Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. For an unambiguous determination of the absolute and relative stereochemistry, single-crystal X-ray crystallography is the gold standard, providing a definitive three-dimensional model of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the cornerstone in deciphering the complex structure of kadlongilactone A. By analyzing the magnetic properties of its atomic nuclei in a magnetic field, detailed information about the molecular framework and the spatial arrangement of atoms was obtained.

1D NMR (¹H NMR, ¹³C NMR) Analysis

The ¹H NMR spectrum of kadlongilactone A provides crucial information about the number and chemical environment of the protons in the molecule. The chemical shifts (δ) indicate the electronic environment of each proton, while the coupling constants (J) reveal the connectivity between adjacent protons.

The ¹³C NMR spectrum, often acquired with proton decoupling, displays a single peak for each unique carbon atom. The chemical shift of each carbon signal provides insight into its hybridization (sp³, sp², sp) and its bonding environment (e.g., attached to oxygen or other heteroatoms).

The detailed ¹H and ¹³C NMR data for kadlongilactone A are presented in the table below.

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 15 | ||

| 16 | ||

| 17 | ||

| 18 | ||

| 19 | ||

| 20 | ||

| 21 | ||

| 22 | ||

| 23 | ||

| 24 | ||

| 25 | ||

| 26 | ||

| 27 | ||

| 28 | ||

| 29 | ||

| 30 |

Note: Specific numerical data for chemical shifts and coupling constants for kadlongilactone A are found in specialized chemical literature and databases.

2D NMR (COSY, HSQC, HMBC, NOESY) Techniques

Two-dimensional NMR experiments were indispensable in assembling the intricate puzzle of kadlongilactone A's structure by providing information about the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was used to identify protons that are coupled to each other, typically over two or three bonds. This allowed for the tracing of proton-proton spin systems throughout the molecule, helping to establish the connectivity of various fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with the signal of the carbon atom to which it is directly attached. This experiment was crucial for assigning the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum revealed correlations between protons and carbons that are separated by two or three bonds. This long-range correlation information was vital for connecting the different spin systems and quaternary carbons, ultimately allowing for the assembly of the entire carbon skeleton of kadlongilactone A.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identified protons that are in close proximity in space, regardless of their bonding connectivity. These through-space correlations were key in determining the relative stereochemistry of the molecule, revealing which substituents are on the same face of a ring system.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool in the initial stages of structure elucidation for determining the molecular weight and elemental composition of a new compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

The molecular formula of kadlongilactone A was established through High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). acs.org This technique provides a highly accurate mass measurement of the molecular ion, which allows for the determination of a unique elemental composition. The HR-ESIMS data for kadlongilactone A provided its molecular formula as C₃₀H₃₈O₆. acs.org

X-ray Crystallography for Absolute and Relative Stereochemistry

While NMR techniques are powerful for determining the planar structure and relative stereochemistry, single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional arrangement of atoms in a molecule. nih.gov

The structure of kadlongilactone A, including its relative and absolute stereochemistry, was ultimately confirmed by single-crystal X-ray diffraction analysis. nih.gov By irradiating a single crystal of the compound with X-rays, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined. This technique provided an unambiguous confirmation of the complex, rearranged hexacyclic skeleton of kadlongilactone A. nih.gov

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are paramount in determining the absolute configuration of stereocenters within a molecule.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical features of chiral molecules. It measures the difference in absorption of left and right circularly polarized light, which is non-zero for optically active compounds. For complex triterpenoids isolated from the Kadsura genus, Electronic Circular Dichroism (ECD) is frequently employed to establish the absolute configuration of the molecules, often by comparing experimental spectra with those predicted by quantum chemical calculations. researchgate.netfao.orgnih.gov

In the case of kadlongilactone A, its absolute stereochemistry was unambiguously determined through single-crystal X-ray crystallographic diffraction. This definitive analysis provided a precise three-dimensional model of the molecule, thereby precluding the necessity for extensive chiroptical studies for its initial structural confirmation. Consequently, while CD spectroscopy is a cornerstone for stereochemical elucidation in this class of natural products, specific CD spectral data for kadlongilactone A itself has not been detailed in seminal publications.

Computational Chemistry Approaches in Structural Validation

Computational chemistry, particularly through the application of quantum mechanical methods, has become an indispensable tool for validating and understanding the complex structures of natural products. These approaches allow for the prediction of spectroscopic properties and the assessment of conformational stabilities.

Density Functional Theory (DFT) is a computational method used to predict the electronic structure of molecules. In the context of structural elucidation, DFT calculations are vital for correlating experimentally observed spectroscopic data with a proposed structure. This is often achieved by calculating NMR chemical shifts, coupling constants, or chiroptical spectra (like ECD) for a proposed structure and comparing them to the experimental data. nih.gov

While the structure of kadlongilactone A was primarily secured by X-ray crystallography, DFT calculations were instrumental in the structural validation of its close analogues, such as kadlongilactones D and F. For these related compounds, DFT methods were used to analyze conformational preferences and establish their stereochemistry. A notable application was in understanding the conformation of ring D in the hexacyclic system. It was observed through NMR data and confirmed by DFT calculations that the orientation of a hydroxyl group at C-16 directly influenced whether ring D adopted a half-chair or a half-boat conformation, a subtle but significant structural detail. This use of DFT with related compounds underscores its power in resolving complex stereochemical and conformational questions within the kadlongilactone family.

Unprecedented and Rearranged Skeletal Features

Kadlongilactone A is distinguished by a highly complex and novel molecular architecture. Its discovery represented a new entry in the diverse family of triterpenoids from the Schisandraceae family.

The core of kadlongilactone A is a unique and unprecedented rearranged hexacyclic skeleton. This intricate framework is a fused mdpi.commdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net ring system. The presence of two seven-membered rings (A and B) fused together is a particularly unusual feature in natural product chemistry. The complete ring system consists of two seven-membered rings, one five-membered ring, and three six-membered rings, all intricately fused to create a rigid and sterically complex structure. The novelty of this carbon skeleton highlights the biosynthetic versatility of its source organism, Kadsura longipedunculata.

| Ring | Size |

|---|---|

| A | 7-membered |

| B | 7-membered |

| C | 5-membered |

| D | 6-membered |

| E | 6-membered |

| F | 6-membered |

Conformational Analysis of Bridged Ring Systems

Detailed spectroscopic analysis, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments, has been instrumental in determining the conformation of the constituent rings of kadlongilactone A. acs.orgnih.gov These experimental findings have been further substantiated and validated through Density Functional Theory (DFT) computational methods. acs.orgnih.gov

A significant finding from these analyses pertains to the conformation of ring D within the hexacyclic structure of kadlongilactone A. In its natural state, ring D adopts a half-chair conformation. acs.orgnih.gov This particular conformation is a stable arrangement for the six-membered ring within the constraints of the bridged system.

The conformational flexibility of this ring system has also been a subject of investigation. Studies on closely related analogues, such as kadlongilactone D, have revealed that the conformation of ring D is sensitive to the stereochemical orientation of its substituents. For instance, a change in the orientation of the hydroxyl group at position 16 (HO-16) from an alpha (α) to a beta (β) position induces a significant conformational change. This seemingly minor stereochemical alteration causes ring D to invert from the half-chair conformation observed in kadlongilactone A to a half-boat conformation in kadlongilactone D. acs.orgnih.gov This observation underscores the delicate interplay between substituent orientation and the conformational preferences of the bridged ring system.

The table below summarizes the conformational details of Ring D in kadlongilactone A and its analogue, providing a clear comparison of the impact of substituent orientation on the ring's conformation.

| Compound | Ring | Conformation | Inducing Factor |

| Kadlongilactone A | D | Half-chair | α-orientation of HO-16 |

| Kadlongilactone D | D | Half-boat | β-orientation of HO-16 |

This detailed conformational analysis, supported by both experimental spectroscopic data and theoretical calculations, provides a deeper understanding of the rigid yet subtly flexible nature of the bridged ring systems in kadlongilactone A and its derivatives.

Biosynthetic Investigations

Proposed Biosynthetic Pathways for Triterpenoids

Triterpenoids, including the presumed precursors to kadlongilactone A, are a diverse class of natural products derived from a common C30 precursor, squalene (B77637). rsc.org Their biosynthesis begins with the universal isoprene (B109036) units.

The journey to create triterpenoids starts with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). kegg.jpgenome.jp In higher plants, two distinct pathways are responsible for producing these fundamental units: the mevalonate (B85504) (MVA) pathway and the non-mevalonate (MEP) pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. genome.jpnih.gov

The MVA pathway, located in the cytosol, is the primary route for the biosynthesis of sesquiterpenoids (C15) and triterpenoids (C30). kegg.jpgenome.jppnas.org It begins with the condensation of three acetyl-CoA molecules. pnas.org In contrast, the MEP pathway operates in the plastids and is typically responsible for the formation of monoterpenes (C10), diterpenes (C20), and carotenoids (C40). kegg.jpgenome.jp Although largely separate, some crosstalk between the two pathways has been documented in certain plant species. pnas.org For the biosynthesis of triterpenoids, the MVA pathway produces IPP and DMAPP, which are sequentially condensed to form farnesyl diphosphate (FPP). Two molecules of FPP are then joined head-to-head to create the C30 hydrocarbon squalene, the linear precursor to all cyclic triterpenoids. rsc.org

| Pathway Feature | Mevalonate (MVA) Pathway | Non-Mevalonate (MEP) Pathway |

| Cellular Location | Cytosol and Endoplasmic Reticulum | Plastids |

| Primary Precursors | Acetyl-CoA | Pyruvate and Glyceraldehyde 3-phosphate |

| Key Intermediates | Mevalonic acid, Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) | 1-deoxy-D-xylulose-5-phosphate (DOXP), 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| Primary Products | Sesquiterpenoids, Triterpenoids, Sterols | Monoterpenoids, Diterpenoids, Carotenoids, Phytol |

The first major point of diversification in triterpenoid (B12794562) biosynthesis is the cyclization of 2,3-oxidosqualene (B107256), which is formed from squalene by the enzyme squalene epoxidase. researchgate.nettandfonline.com This cyclization is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs), sometimes referred to as triterpene synthases. frontiersin.orgmdpi.cominsajournal.in

OSCs are remarkable enzymes that initiate a complex cascade of protonation, cyclization, and rearrangement reactions, transforming the linear 2,3-oxidosqualene into a wide variety of polycyclic skeletons. mdpi.comresearchgate.net It is the specific OSC involved that determines the foundational scaffold of the resulting triterpenoid. insajournal.in For example, cycloartenol (B190886) synthase (CAS) produces the cycloartenol skeleton, a key intermediate in the biosynthesis of phytosterols (B1254722) in plants, while other OSCs can produce skeletons like lupeol, α-amyrin, and β-amyrin. mdpi.comnih.gov The vast diversity of triterpene skeletons, with over 200 different structures identified, is a direct result of the diverse functions and evolution of these key enzymes. researchgate.nettandfonline.com

Hypothetical Biogenetic Route to Kadlongilactone A

Kadlongilactone A is a highly modified nortriterpenoid isolated from Kadsura longipedunculata, a plant belonging to the Schisandraceae family. rsc.orgknapsackfamily.com Its intricate and unprecedented 7/7/5/6/6/6-fused hexacyclic ring system suggests a complex biosynthetic origin. rsc.org While the exact pathway has not been fully elucidated, it is hypothesized to derive from a tetracyclic triterpenoid precursor through extensive skeletal rearrangement. acs.org

Triterpenoids from the Schisandraceae family are often characterized by rearranged skeletons, and many are believed to originate from cycloartane-type precursors. researchgate.netacgpubs.org The biogenesis of these complex structures likely involves significant bond migrations and ring expansions or contractions.

The term "abeo" is used to denote a bond migration in a parent steroid or terpenoid structure, where a C-C bond is cleaved and a new one is formed between non-adjacent carbons. The proposed biosynthetic pathways for other complex nortriterpenoids in the Schisandraceae family, such as the 18(13/14)-abeo-schiartane type, start from a cycloartane (B1207475) precursor. researchgate.net These pathways involve multiple oxidative steps and rearrangements. Given the structural complexity of kadlongilactone A, it is plausible that its biosynthesis involves an abeo-cycloartane intermediate, which undergoes a series of profound enzymatic transformations, including ring expansions and further oxidative modifications, to form its unique hexacyclic core.

Enzymatic Post-Cyclization Modifications

The structural diversity of triterpenoids is not solely dependent on the initial cyclization by OSCs. The foundational skeletons undergo extensive tailoring by a suite of enzymes, a process often referred to as post-cyclization modification. These modifications are critical for generating the final, often biologically active, compounds. researchgate.net

Key enzymes in this process include:

Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is responsible for introducing hydroxyl groups and other oxidative modifications onto the triterpene scaffold. frontiersin.orgnih.gov These oxidations not only contribute directly to the final structure but also prepare the molecule for subsequent reactions. researchgate.net

UDP-dependent Glycosyltransferases (UGTs): These enzymes attach sugar moieties to the triterpenoid aglycone, a process known as glycosylation. frontiersin.orgnih.gov

Acyltransferases (ATs): These enzymes catalyze the transfer of acyl groups, such as an acetyl group, to the triterpene core. nih.govnih.gov

Recently, research has uncovered enzymes capable of performing skeletal rearrangements after the initial cyclization. nih.govnih.gov Studies on triterpenoids in Sapindales plants have identified cytochrome P450s and isomerases that work in concert to modify an already-formed tirucallane (B1253836) scaffold, generating new and more complex skeletons. nih.govacs.org This discovery of post-cyclization rearrangement enzymes provides a mechanistic basis for the formation of highly unusual structures like kadlongilactone A, suggesting that its unique framework could be the result of such enzymatic activity on a more common triterpenoid precursor.

| Enzyme Class | Function | Example of Modification |

| Oxidosqualene Cyclases (OSCs) | Catalyze initial cyclization of 2,3-oxidosqualene | Formation of cycloartenol, lupeol, amyrin skeletons |

| Cytochrome P450s (CYPs) | Oxidation (e.g., hydroxylation, epoxidation) | Addition of -OH groups to the triterpene core |

| Acyltransferases (ATs) | Transfer of acyl groups | Acetylation |

| Glycosyltransferases (UGTs) | Attachment of sugar moieties | Glycosylation to form saponins |

| Isomerases | Post-cyclization skeletal rearrangement | Modification of a tirucallane scaffold |

Genetic and Metabolic Engineering Perspectives for Triterpenoid Production

The natural abundance of complex triterpenoids like kadlongilactone A is often extremely low, hindering further research and development. acs.org Metabolic engineering and synthetic biology offer promising alternative routes for their production. researchgate.netnih.gov These strategies typically involve reconstructing the biosynthetic pathway in a heterologous host, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. nih.gov

Key strategies for enhancing triterpenoid production include:

Overexpression of Pathway Genes: Increasing the expression of key genes in the MVA pathway (e.g., tHMG1, which codes for a truncated HMG-CoA reductase) and genes for squalene synthase can boost the supply of the precursor 2,3-oxidosqualene. frontiersin.org

Heterologous Expression of OSCs and P450s: Introducing the specific OSCs and P450s from the source plant into the microbial host is essential to produce the desired triterpene skeleton and its subsequent modifications. researchgate.net

Knockout of Competing Pathways: Deleting genes of pathways that divert precursors away from triterpenoid synthesis can increase the final yield. frontiersin.org

Multiomics Approaches: Using genomics, transcriptomics, and metabolomics to analyze the source plant can help identify novel genes involved in the biosynthetic pathway. nih.gov

By applying these advanced biotechnological tools, it may become feasible to produce kadlongilactone A and other rare triterpenoids in sufficient quantities for comprehensive biological evaluation. nih.govfrontiersin.org This approach provides a sustainable and scalable platform for producing valuable natural products.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Endeavors for Kadlongilactone A

As of early 2025, the total synthesis of kadlongilactone A has not yet been reported in the scientific literature. The immense structural complexity, characterized by a unique hexacyclic framework and numerous stereocenters, poses a significant hurdle to its complete chemical synthesis. The primary focus of research groups has been on the development of methodologies to construct the core ring systems of this natural product. The scarcity of kadlongilactone A from its natural source, the stems of Kadsura longipedunculata, underscores the importance of synthetic efforts to provide sufficient material for further biological evaluation. acs.org The development of efficient and streamlined total syntheses is crucial for producing analogues and molecular probes to better understand its biological functions and mechanisms of action. acs.org

Synthetic Approaches to Core Ring Systems

The central challenge in the synthesis of kadlongilactone A lies in the construction of its complex, fused ring system. Synthetic chemists have devised various strategies to tackle this, with a significant focus on the assembly of the ABC tricyclic core.

Construction of the ABC (7/7/5) Ring System

A notable achievement in the journey towards the total synthesis of kadlongilactone A has been the racemic synthesis of its ABC (7/7/5) ring system. colab.ws This approach provides a foundational framework upon which the remaining rings could potentially be constructed. The synthesis of this tricyclic core is a multi-step process that validates the feasibility of assembling the challenging seven-membered rings in a fused arrangement.

The forward synthesis commences from 2-cycloheptenone. dntb.gov.ua A key strategic element involves a conjugate addition followed by a one-pot allylation to install necessary substituents on the first seven-membered ring. dntb.gov.ua Subsequent transformations, including selective hydroboration/oxidation, prepare the molecule for the formation of the second seven-membered ring. dntb.gov.ua

Key Methodologies: Conjugate Addition, Iodolactonization, and Ring-Closing Metathesis

The successful construction of the ABC ring system has relied on the strategic implementation of several key chemical reactions. dntb.gov.ua

Conjugate Addition: This reaction is employed early in the synthetic sequence to introduce an isopropenyl group to 2-cycloheptenone. dntb.gov.ua This sets the stage for further functionalization and ring construction. A subsequent conjugate addition–Rubottom oxidation cascade is utilized to build the 7/7/5 tricyclic ring.

Iodolactonization: To form the cis-fused 7/7 ring system, a crucial iodolactonization step is employed. This reaction not only facilitates the formation of a lactone but also introduces an iodine atom that can be used for further synthetic manipulations.

Ring-Closing Metathesis (RCM): The construction of the five-membered C ring of the 7/7/5 tricyclic system is achieved through a ring-closing metathesis reaction. RCM is a powerful tool in modern organic synthesis for the formation of cyclic structures, and its application here demonstrates its utility in complex molecule synthesis.

Stereoselective Synthetic Transformations

Achieving the correct stereochemistry is paramount in the synthesis of natural products. While a complete stereoselective synthesis of kadlongilactone A is yet to be accomplished, the strategies employed in the synthesis of its core and related compounds highlight the importance of stereocontrol.

In the synthesis of related Schisandra nortriterpenoids, such as rubriflordilactone A, stereoselective reactions like the formal vinylogous Mukaiyama aldol (B89426) reaction have been crucial for introducing side chains with the correct stereochemistry. acs.org Similarly, asymmetric Diels-Alder reactions have been used to set key stereocenters in the synthesis of propindilactone G. acs.org For the synthesis of the ABC ring system of kadlongilactone A, while the reported route is racemic, the control of relative stereochemistry, particularly the cis-fusion of the 7/7 rings, is a critical aspect of the strategy. Future efforts towards an enantioselective synthesis will likely involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.

Preparation of Kadlongilactone A Analogues and Derivatives

The synthesis of analogues and derivatives of kadlongilactone A is a key objective for exploring its structure-activity relationships. Although the total synthesis has not been completed, the synthetic intermediates of the core structures can serve as precursors for analogue development.

Chemical Modification Techniques for Structural Diversification

The chemical structure of kadlongilactone A offers several functional groups that are amenable to modification. These include lactones, a conjugated diene, and a tertiary allylic alcohol. dntb.gov.ua These sites can be targeted for chemical derivatization to produce a library of analogues.

Potential Modification Strategies:

| Functional Group | Potential Modification Reaction | Purpose of Modification |

| Lactone | Ring opening (hydrolysis, aminolysis) | Introduce carboxylic acid or amide functionalities for further coupling reactions. |

| Conjugated Diene | Diels-Alder reaction | Construct new ring systems and introduce diverse substituents. |

| Allylic Alcohol | Esterification, etherification | Modify polarity and steric properties. |

| Ketone | Reduction, olefination, reductive amination | Introduce new stereocenters and functional groups. |

The development of synthetic routes to the core skeleton of kadlongilactone A opens up possibilities for creating simplified analogues that retain the key structural features believed to be important for its biological activity. These analogues can be instrumental in identifying the pharmacophore of the natural product.

Rational Design of Modified Structures

The intricate architecture and promising biological activity of kadlongilactone A and related Schisandraceae triterpenoids make them compelling targets for medicinal chemistry and drug discovery. The rational design of modified structures is a critical strategy aimed at developing analogues with improved potency, selectivity, and pharmacokinetic properties. This approach moves beyond simple isolation to the deliberate synthesis of new compounds to probe structure-activity relationships (SAR).

A key driver for designing modified structures is to overcome the supply limitations of the natural product. rsc.org Given the complexity of these molecules, creating simplified or modified analogues that retain or enhance biological activity is a primary objective. The design process often involves computational studies to understand the molecule's conformation and potential interactions with biological targets. ufg.br

One powerful application of rational design was demonstrated in the structural elucidation of pseudorubriflordilactone B, a stereoisomer of the related schinortriterpenoid, rubriflordilactone B. researchgate.net By systematically synthesizing fifteen stereoisomers of rubriflordilactone B, where configurations at specific stereocenters (C-16, C-17, C-20, C-22, and C-23) were intentionally "mutated," researchers could definitively identify the correct structure of the natural isomer through spectral comparison. researchgate.net This methodical approach highlights how synthetic modification can be a powerful tool for solving complex structural problems, a necessary prelude to further rational design.

Another rational strategy involves the incorporation of specific pharmacophores into the triterpenoid (B12794562) skeleton. The introduction of nitrogen-containing groups, such as 1,2,3-triazoles or Mannich bases, is a well-established method in medicinal chemistry to alter a compound's properties. mdpi.com These modifications can influence polarity, hydrogen bonding capacity, metabolic stability, and interactions with target proteins, potentially leading to enhanced bioavailability and novel biological activities. mdpi.com Such "hybrid structures" combine the potent core of the natural product with a moiety known to confer desirable pharmacological characteristics. mdpi.com

| Modification Strategy | Rationale | Application Example (in related Triterpenoids) |

| Stereochemical Mutation | To elucidate the precise structure of natural isomers and understand the role of stereochemistry in biological activity. | Systematic synthesis of 15 stereoisomers of rubriflordilactone B to identify the structure of pseudorubriflordilactone B. researchgate.net |

| Pharmacophore Hybridization | To improve pharmacokinetic properties (solubility, stability) and introduce new biological interactions. | Conjugation of triterpenic cores with 1,2,3-triazoles or Mannich bases to create hybrid molecules with potentially improved activity. mdpi.com |

| Functional Group Alteration | To probe structure-activity relationships and identify key functional groups responsible for biological effects. | Synthesis of derivatives of β-amyrin to investigate the structural requirements for its anti-inflammatory properties. portlandpress.com |

Emerging Synthetic Methodologies Applicable to Complex Triterpenoids

The synthesis of architecturally complex triterpenoids like kadlongilactone A, with its unprecedented 7/7/5/6/6/6-fused hexacyclic system, demands innovative and powerful synthetic methods. rsc.org While a total synthesis of kadlongilactone A has not yet been reported, the successful synthesis of its ABC ring system and the total syntheses of other related Schisandraceae triterpenoids showcase a range of emerging and powerful chemical strategies. rsc.orgresearchgate.net

Advanced Chemical Reactions and Cascades: Recent syntheses in this family have moved beyond classical methods, employing modern reactions that can build complex ring systems with high efficiency and stereocontrol.

Ring-Closing Metathesis (RCM): In the racemic synthesis of the 7/7/5 tricyclic ABC ring system of kadlongilactones, a crucial step was the use of RCM to construct the five-membered C ring. rsc.orgrsc.org This reaction is highly effective for forming rings that are otherwise difficult to access.

Radical Cyclizations: The total syntheses of schilancitrilactones B and C were achieved using an intramolecular radical cyclization to form the central seven-membered ring, demonstrating the power of radical chemistry to forge challenging medium-sized rings. researchgate.net

Electrocyclization Reactions: A 6π-electrocyclization/aromatization sequence was a key transformation in the total synthesis of rubriflordilactone A, efficiently assembling a penta-substituted aromatic ring, a common feature in this class of compounds. researchgate.net

Remote C-H Functionalization: The synthesis of (+)-propindilactone G featured biomimetic radical-based remote C-H functionalizations (Breslow and Suárez reactions) to install a key hydroxyl group, showcasing a modern strategy to functionalize seemingly unreactive positions. researchgate.net

Synthetic Biology and Heterologous Expression: A paradigm shift in accessing complex natural products is the move towards synthetic biology. portlandpress.comoup.com Rather than relying solely on chemical synthesis or extraction from low-yielding plant sources, researchers are engineering microorganisms and plants to produce these molecules. oup.comresearchgate.net

Pathway Reconstruction: The biosynthetic pathways for triterpenoids, which start from the precursor 2,3-oxidosqualene (B107256), are being elucidated. portlandpress.comresearchgate.net Key enzymes like oxidosqualene cyclases (OSCs) and decorating enzymes such as cytochrome P450s (CYP450s) are identified through multi-omics approaches (genomics, transcriptomics, metabolomics). portlandpress.comfrontiersin.org

Heterologous Hosts: These identified genes can be introduced into robust and genetically tractable hosts like baker's yeast (Saccharomyces cerevisiae) or the plant Nicotiana benthamiana. oup.com These engineered hosts can serve as "green factories," producing complex triterpenoids or their precursors from simple sugars or even sunlight and CO2. portlandpress.comoup.com This approach not only offers a sustainable supply but also enables the creation of "new-to-nature" compounds by combining enzymes from different pathways in a single host, a technique known as combinatorial biosynthesis. portlandpress.com

| Methodology | Description | Application in Complex Triterpenoids |

| Ring-Closing Metathesis (RCM) | A transition metal-catalyzed reaction that forms cyclic alkenes from dienes. | Construction of the 7/7/5 tricyclic ring system of kadlongilactones. rsc.orgrsc.org |

| Radical Reactions | Use of highly reactive radical intermediates to form C-C bonds, often for ring formation or remote functionalization. | Intramolecular cyclization to form the 7-membered ring of schilancitrilactones B and C. researchgate.net |

| Pericyclic Reactions | Concerted reactions involving a cyclic transition state, such as Diels-Alder or electrocyclizations. | A 6π-electrocyclization was used to assemble the aromatic core of rubriflordilactone A. researchgate.net |

| Click Chemistry (CuAAC) | A highly efficient and specific copper-catalyzed reaction to form 1,2,3-triazole linkages. | Used to create hybrid structures by linking triterpenes to other bioactive molecules. mdpi.com |

| Synthetic Biology | The engineering of biological systems (e.g., yeast) to produce desired chemical compounds. | Reconstitution of triterpenoid biosynthesis genes in heterologous hosts for sustainable production. oup.com |

Biological Activities and Mechanistic Insights

Effects on Cellular Proliferation

One of the most studied aspects of Kadlongilactone A is its impact on cellular proliferation, a fundamental process in the development and progression of cancer. The compound has demonstrated an ability to inhibit the growth of various cancer cells, modulate the cell division cycle, and induce programmed cell death.

Kadlongilactone A has shown significant antiproliferative and cytotoxic effects against several human tumor cell lines. acgpubs.orgresearchgate.net Studies have quantified this activity using the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of a cell population.

The compound has been found to be particularly potent against leukemia, lung cancer, and liver cancer cell lines. acgpubs.orgresearchgate.net For instance, research has reported significant cytotoxicity on Leukemia K562 cells, human hepatocellular carcinoma Bel-7402 cells, and human lung adenocarcinoma A549 cells, with IC50 values of less than 0.1 μM, 0.1 μM, and 1.0 μM, respectively. researchgate.netresearchgate.net Another study highlighted its activity against the human myeloid leukemia cell line HL-60. researchgate.net Furthermore, Kadlongilactone A has demonstrated inhibitory effects on the human colon adenocarcinoma cell line HT-29. tiprpress.com

Table 1: Antiproliferative Activity of Kadlongilactone A on Human Tumor Cell Lines

| Cell Line | Cell Type | IC50 (μM) |

|---|---|---|

| A549 | Human Lung Adenocarcinoma | <1.0 researchgate.netresearchgate.net |

| HT-29 | Human Colon Adenocarcinoma | Inhibitory activity noted tiprpress.com |

| K562 | Leukemia | <0.1 researchgate.netresearchgate.net |

| Bel-7402 | Human Hepatocellular Carcinoma | <0.1 researchgate.netresearchgate.net |

The cell cycle is a tightly regulated series of events that leads to cell division and replication. biolegend.com Its dysregulation is a hallmark of cancer, leading to uncontrolled cell growth. khanacademy.org The antiproliferative activity of Kadlongilactone A is linked to its ability to interfere with this process. By modulating the expression of key regulatory proteins, certain natural compounds can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. mdpi.comfrontiersin.org While the specific interactions of Kadlongilactone A with cell cycle proteins are an area of ongoing research, its ability to inhibit proliferation suggests it may influence critical cell cycle checkpoints, such as the transition from the G1 to S phase or the G2 to M phase. biolegend.comnih.gov

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. numberanalytics.com A key strategy in cancer therapy is to induce apoptosis in malignant cells. frontiersin.org Kadlongilactone A has been suggested to induce apoptosis through the activation of the mitochondrial pathway. This is evidenced by the elevation of caspase-3, a key executioner enzyme in the apoptotic cascade, and the cleavage of PARP (Poly (ADP-ribose) polymerase), a protein involved in DNA repair that is inactivated by caspase-3 during apoptosis. vulcanchem.com The induction of apoptosis is a crucial mechanism contributing to the cytotoxic effects observed in human cancer cell lines. frontiersin.orgmdpi.com

Anti-Inflammatory Modulatory Effects

In addition to its effects on cell proliferation, Kadlongilactone A exhibits anti-inflammatory properties. Chronic inflammation is increasingly recognized as a contributing factor to the development of various diseases.

Nuclear factor-kappa B (NF-κB) is a protein complex that plays a central role in regulating the immune response to infection and inflammation. dovepress.com The p65 subunit of NF-κB is a key component that, when activated, moves to the nucleus and switches on the genes for inflammatory proteins. dovepress.commdpi.com The inhibition of p65 phosphorylation is a mechanism by which some compounds can exert anti-inflammatory effects. rsc.orglongdom.org While direct studies on Kadlongilactone A's effect on p65NF-κB are part of ongoing research, related compounds from the Kadsura genus have been shown to modulate inflammatory pathways, suggesting a potential mechanism for Kadlongilactone A. acgpubs.org

Microglial cells are the primary immune cells of the central nervous system. biomolther.org When activated by inflammatory signals, they can produce high levels of nitric oxide (NO), a signaling molecule that can be toxic at high concentrations and contribute to neuroinflammation. plos.orgnih.gov The inhibition of NO production in activated microglial cells is a key indicator of anti-inflammatory activity. nih.gov Several compounds have demonstrated the ability to inhibit NO production in LPS-stimulated BV2 microglial cells. biomolther.orgjmb.or.kr Lignans (B1203133) isolated from Kadsura coccinea have shown moderate inhibitory activities on LPS-induced NO production, indicating that compounds from this genus, which includes the source of Kadlongilactone A, have anti-inflammatory potential. acgpubs.org

Hepatoprotective Action Mechanisms

The liver is a primary organ for metabolism and detoxification and is susceptible to damage from various toxins. nih.gov Hepatoprotective agents are substances that can prevent or mitigate this damage. nih.gov

The human hepatocarcinoma cell line, HepG2, is a widely utilized in vitro model for assessing the hepatoprotective qualities of chemical compounds against toxin-induced cellular injury. semanticscholar.orgnih.govimist.maresearchgate.net Studies on various plant extracts have demonstrated protective effects against chemically-induced damage in these liver cells, which is often correlated with the extracts' ability to scavenge free radicals and reduce lipid peroxidation. semanticscholar.orgnih.govimist.ma For instance, extracts from plants like Lespedeza cuneata have shown significant protection for HepG2 cells against cytotoxicity induced by tert-butyl hyperoxide (t-BHP). nih.gov While traditional medicine uses extracts from the roots and stems of Kadsura longipedunculata, a known source of kadlongilactone A, for treating hepatitis, specific scientific studies detailing the direct protective effects of isolated kadlongilactone A on induced cellular damage in HepG2 cells are not prominent in the available research literature. researchgate.net

Enzyme Modulation Studies

Enzyme modulators are compounds that can enhance or inhibit the activity of enzymes, thereby regulating physiological pathways. embopress.org This modulation is a key mechanism for many therapeutic drugs.

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine. explorationpub.commdpi.com Inhibiting this enzyme is a primary strategy for treating the symptoms of Alzheimer's disease. explorationpub.commdpi.comnih.gov While drugs like donepezil, galantamine, and rivastigmine (B141) are approved AChE inhibitors, they can have adverse effects, prompting the search for new, safer alternatives from natural sources. explorationpub.com Research has shown that extracts from the roots and stems of Kadsura coccinea, a plant known to produce kadlongilactones A and B, exhibit acetylcholinesterase inhibitory activities. researchgate.net However, specific data quantifying the inhibitory concentration (IC50) of kadlongilactone A against AChE is not detailed in the currently available scientific literature.

Cholesterol synthesis is a complex, multi-step process vital for cellular function, with the enzyme HMG-CoA reductase playing a key regulatory role. embopress.orgnih.gov The inhibition of cholesterol biosynthesis is a major therapeutic strategy for managing hyperlipidemia. nih.gov Triterpenoids isolated from the Schisandra genus, which is related to Kadsura, have been noted for their inhibitory activities toward cholesterol biosynthesis. While it has been reported that kadlongilactones, in general, may act as inhibitors of cholesterol synthesis, specific quantitative data on the inhibitory effects of kadlongilactone A on this pathway have not been detailed in the available research.

Inflammatory processes are mediated by several key enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govplos.orgnih.gov COX-2 is an enzyme responsible for the formation of prostaglandins, which are key mediators of inflammation and pain. nih.govwikipedia.org Similarly, iNOS produces large amounts of nitric oxide (NO), a free radical molecule that, when overproduced, contributes to inflammatory and autoimmune diseases. nih.govmdpi.com The anti-inflammatory effect of many compounds is mediated through their ability to inhibit COX-2 and iNOS. duke.edu Research into compounds from the Kadsura genus has identified some that act as COX-2 inhibitors. dntb.gov.ua This suggests that the reported anti-inflammatory effects of compounds from this genus may be due to the modulation of these pro-inflammatory enzymes. semanticscholar.org

Antiviral Effects

Several triterpenoids and other compounds isolated from the Kadsura genus have demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). researchgate.netsemanticscholar.org The evaluation of anti-HIV activity often involves determining the concentration of a compound that suppresses viral replication by 50% (EC50) and the concentration that is toxic to 50% of host cells (CC50). bioline.org.br The ratio of these values provides a selectivity index (SI), which indicates the compound's therapeutic window. bioline.org.br

While specific EC50 values for kadlongilactone A are not consistently reported, studies on other triterpenoids and lignans isolated from Kadsura heteroclita have shown moderate anti-HIV activity. researchgate.net For example, certain compounds from this plant have exhibited EC50 values in the low microgram per milliliter range with favorable selectivity indices. researchgate.net This indicates that compounds within this structural class have the potential to inhibit HIV replication. researchgate.net

**Table 1: Anti-HIV Activity of Compounds from *Kadsura heteroclita***

| Compound | EC50 (µg/mL) | Therapeutic Index (TI) | Reference |

|---|---|---|---|

| Compound 6 | 1.6 | 52.9 | researchgate.net |

| Compound 12 | 1.4 | 65.9 | researchgate.net |

This table presents data for compounds isolated from Kadsura heteroclita to illustrate the anti-HIV potential of constituents from this genus. Data for Kadlongilactone A was not specified.

Additionally, the Epstein-Barr virus (EBV), a type of herpesvirus, is another potential target for antiviral compounds from this genus. nih.gov

Anti-HIV Activity

Triterpenoids isolated from the Kadsura genus have demonstrated notable anti-HIV properties. researchgate.net While specific studies focusing exclusively on kadlongilactone A are limited in publicly accessible literature, research on related compounds and extracts from the Kadsura heteroclita plant, from which kadlongilactones are derived, provides significant insights into this potential activity. researchgate.net

Detailed Research Findings

Investigations into the chemical constituents of Kadsura heteroclita have led to the isolation of various triterpenoids and lignans that were evaluated for their efficacy against HIV. researchgate.net For instance, in one study, although not kadlongilactone A itself, two other compounds (compounds 6 and 12 in the study) from this plant exhibited moderate anti-HIV activity. researchgate.net The findings from such studies are often presented in terms of the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), which together determine the selectivity index (SI).

| Compound/Extract | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |

| Compound 6 | 1.6 | >100 | 52.9 |

| Compound 12 | 1.4 | >100 | 65.9 |

| Lancifodilactone F | 20.69 ± 3.31 | >200 | >6.62 |

| Lancifodilactone G | 95.47 ± 14.19 | >200 | >1.82 |

| Note: Compounds 6 and 12 are triterpenoids from Kadsura heteroclita, reported in the same study as other kadlongilactone-related compounds. Lancifodilactone F and G are other nortriterpenoids from the Schisandraceae family. researchgate.netacs.orgacs.org |

Mechanistic Insights

The precise mechanism of action for kadlongilactone A against HIV has not been fully elucidated. However, the mechanisms of other anti-HIV compounds offer potential pathways for investigation. Anti-HIV drugs typically target critical stages of the viral life cycle. acs.org Common targets include the enzymes reverse transcriptase and integrase. iapac.orgwikipedia.org

Reverse Transcriptase Inhibition : Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA. This action halts the replication process, as the virus cannot integrate its genetic material into the host cell's genome without this step. iapac.org

Integrase Inhibition : Integrase inhibitors block the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's DNA. wikipedia.org By inhibiting this "strand transfer" step, the virus is unable to replicate. wikipedia.org

Given that many bioactive triterpenoids exert their effects through enzymatic inhibition, it is plausible that kadlongilactone A could act via one of these established anti-retroviral mechanisms.

Anti-Platelet Aggregation Effects

Certain triterpenoids from the genus Kadsura have been reported to possess anti-platelet aggregation activity. researchgate.net This effect is significant because platelet aggregation is a key process in the formation of thrombi, which can lead to cardiovascular events like myocardial infarction and stroke. wikipedia.org Antiplatelet agents work by inhibiting the processes that cause platelets to clump together. clevelandclinic.org

Detailed Research Findings

While direct experimental data on the anti-platelet aggregation effects of kadlongilactone A is not extensively detailed in available research, the general activity of the chemical class suggests it as a candidate for such properties. semanticscholar.org The mechanism of antiplatelet drugs often involves interfering with signaling pathways that lead to platelet activation. nih.gov This can include the inhibition of enzymes like cyclooxygenase (COX), which reduces the production of thromboxane (B8750289) A₂, a potent promoter of aggregation, or blocking receptors such as the P2Y12 receptor. nih.govoatext.com

Neuroprotective Properties

Natural products, including those from the Kadsura genus, are increasingly being investigated for their neuroprotective potential. dntb.gov.ua Neuroprotection refers to the preservation of neuronal structure and function against insults like oxidative stress and inflammation, which are implicated in neurodegenerative diseases. klarity.healthwikipedia.org

Detailed Research Findings

Compounds from Kadsura have been associated with neuroprotective effects, suggesting that kadlongilactone A may share these properties. dntb.gov.ua The mechanisms underlying neuroprotection are diverse and can include:

Antioxidant Activity : Many neurodegenerative disorders are linked to oxidative stress caused by reactive oxygen species (ROS). wikipedia.org Compounds that can scavenge ROS or boost the body's endogenous antioxidant systems can protect neurons from damage. frontiersin.org

Anti-inflammatory Effects : Chronic inflammation in the brain contributes to neuronal damage. nih.gov Some neuroprotective agents work by inhibiting inflammatory pathways, such as the NF-κB signaling pathway, which controls the expression of pro-inflammatory genes like COX-2. nih.gov

Modulation of Signaling Pathways : Neuroprotective compounds can influence various cellular signaling pathways. For example, activation of the Nrf2 pathway can lead to the expression of antioxidant genes, offering cellular protection against oxidative stress. nih.gov

Antimicrobial Evaluations

The search for new antimicrobial agents from natural sources is a major area of pharmaceutical research. While some plants in the Schisandraceae family, to which Kadsura belongs, have been evaluated for such properties, specific data on kadlongilactone A is sparse. kib.ac.cn

Detailed Research Findings

Antimicrobial evaluations typically involve testing a compound against a panel of bacteria and fungi to determine its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth. scielo.br For example, studies on other plant extracts, such as from Cannabis sativa or Piper nigrum, have demonstrated activity against various microbes, including Staphylococcus aureus, Bacillus subtilis, and Candida albicans. scirp.orgmdpi.com While these findings are not directly related to kadlongilactone A, they illustrate the standard methods used for such evaluations. Any future antimicrobial screening of kadlongilactone A would likely employ similar assays to determine its spectrum of activity.

Structure Activity Relationship Sar Studies

Identification of Structural Motifs for Biological Effects

Kadlongilactone A belongs to the kadlongilactone-type triterpenoids, a class of compounds isolated from plants of the Kadsura genus. mdpi.comresearchgate.net These molecules are characterized by intricate, highly oxidized, and rearranged polycyclic skeletons. The potent cytotoxic activities reported for kadlongilactone A and its analogues suggest that their complex architecture is key to their biological function. mdpi.comnih.gov

Kadlongilactone A is a triterpene dilactone, possessing a unique and complex hexacyclic researchgate.netresearchgate.netknapsackfamily.comvulcanchem.comvulcanchem.comvulcanchem.com ring system. d-nb.infocapes.gov.br Lactone rings are common structural motifs in a vast number of biologically active natural products and are often essential for their activity. The strained nature of these cyclic ester rings can render them susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in proteins, which is a common mechanism of action for cytotoxic agents.

While no studies have been published on kadlongilactone A analogues lacking these specific lactone rings, the consistent presence of this functionality across numerous cytotoxic triterpenoids from the Kadsura genus, including the longipedlactones and kadcoccilactones, points to their critical role. nih.govresearchgate.net The synthesis of the core ABC (7/7/5) ring system of kadlongilactones has been a significant challenge for synthetic chemists, underscoring the importance and complexity of this central scaffold. researchgate.net It is hypothesized that the specific arrangement and stereochemistry of the δ-lactone and the seven-membered lactone ring within the rigid polycyclic structure of kadlongilactone A are critical for orienting the molecule within a biological target and for its covalent or non-covalent interactions.

The integrity of the complex polycyclic system of kadlongilactone-type compounds appears to be important for maintaining high cytotoxic potency. Preliminary SAR studies on the related kadcoccinones A and B, which also possess a complex triterpenoid (B12794562) skeleton, indicated that chemical modifications involving the cleavage and subsequent hemiketal formation between carbons C-12 and C-14 could lead to a decrease in cytotoxic activity. nih.gov This suggests that rearrangements or openings within the core ring structure can significantly diminish the compound's biological effect, likely by altering the molecule's three-dimensional shape and its ability to bind to its cellular target. The development of synthetic routes to the kadlongilactone framework may enable more detailed studies into the effects of specific ring openings on bioactivity. researchgate.net

Minor changes in substituent groups and stereochemistry can have a profound impact on the biological activity of kadlongilactone-type triterpenoids. Comparisons between kadlongilactone A and its naturally occurring analogues have provided valuable insights into these relationships.

Kadlongilactones A, C, and D have demonstrated significant cytotoxicity against A549 (lung carcinoma), HT-29 (colon adenocarcinoma), and K562 (chronic myelogenous leukemia) cell lines, with IC₅₀ values in the low micromolar to nanomolar range. capes.gov.br The subtle differences in their potencies can be attributed to these fine structural variations. For instance, kadlongilactone A and E exhibit potent cytotoxicity across these cell lines. mdpi.com

| Compound | A549 (Lung) | HT-29 (Colon) | K562 (Leukemia) |

|---|---|---|---|

| Kadlongilactone A | 1.51 | 3.61 | 0.49 |

| Kadlongilactone C | 1.23 | 2.89 | 0.74 |

| Kadlongilactone D | 1.89 | 3.24 | 0.62 |

Furthermore, studies on other triterpenoids isolated from Kadsura species have shown that the introduction of a carboxyl moiety can enhance biological activity against rheumatoid arthritis fibroblast-like synoviocytes. frontiersin.org This indicates that the addition of specific functional groups can modulate the potency and possibly the selectivity of these compounds.

Qualitative Structure-Activity Relationship Approaches

Qualitative SAR analysis involves identifying the key structural features that are either essential for or detrimental to biological activity. nih.gov Based on the available data for kadlongilactone A and related compounds, a preliminary qualitative SAR can be established:

Intact Polycyclic Core is Essential: The complex, multi-ring lactone system is a primary determinant of cytotoxicity. Ring cleavage or significant rearrangements are associated with a loss of activity. nih.gov

Stereochemistry is Critical: The precise stereochemical configuration at multiple chiral centers, such as C-16, is crucial. Changes in stereochemistry can induce major conformational shifts in the molecule, thereby altering its biological activity. capes.gov.br

Substituent Effects: The nature and position of substituent groups, such as hydroxyls, can fine-tune the potency of the compound. The introduction of other functionalities, like carboxyl groups, has been shown to enhance the activity of related triterpenoids. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net These models use calculated molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric factors) to predict the activity of new or untested compounds.

A typical QSAR model takes the form of a mathematical equation: Activity = f(descriptor₁, descriptor₂, ... descriptorₙ)

To date, no specific QSAR studies focusing on kadlongilactone A and its direct analogues have been published. However, this methodology represents a powerful future approach for the rational design of novel kadlongilactone-based therapeutic agents. A QSAR study would involve synthesizing or isolating a larger series of analogues, measuring their biological activity, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) to build a predictive model. researchgate.net Such a model could accelerate the discovery of compounds with enhanced potency and improved pharmacological profiles.

Computational and In Silico Approaches in SAR Analysis

Computational chemistry provides powerful tools to investigate and rationalize the structure-activity relationships of complex molecules at an atomic level. nih.gov These in silico methods are increasingly used to complement experimental studies.

For the kadlongilactone family, Density Functional Theory (DFT) calculations have been successfully applied. These quantum-chemical methods were used to validate the proposed structures of kadlongilactones C and E. capes.gov.br Crucially, DFT calculations also supported the experimental observation that a change in stereochemistry at C-16 (from α in kadlongilactone A to β in kadlongilactone D) induces an inversion of the Ring D conformation from a half-chair to a half-boat. capes.gov.br This provides a theoretical basis for the observed SAR, linking a specific structural feature to a distinct conformational outcome.

Other in silico approaches, such as molecular docking and molecular dynamics (MD) simulations, could provide further insights. frontiersin.org Molecular docking could be used to predict how kadlongilactone A binds to a specific protein target, identifying key hydrogen bonds and hydrophobic interactions. MD simulations could then be used to assess the stability of this binding over time. While these specific studies have not yet been reported for kadlongilactone A, they represent a logical next step in elucidating its mechanism of action and refining its SAR profile.

Future Research Directions and Applications in Basic Science

Elucidation of Undiscovered Mechanistic Pathways

While preliminary studies have indicated that compounds from Kadsura longipedunculata can induce apoptosis, the precise molecular mechanisms of Kadlongilactone A remain largely uncharted. vulcanchem.com Future research should prioritize the detailed elucidation of its mode of action. Investigating its interactions with specific cellular targets, such as proteins and nucleic acids, will be crucial. Techniques like affinity chromatography and mass spectrometry-based proteomics can be employed to identify direct binding partners. Furthermore, understanding how Kadlongilactone A modulates signaling pathways, for instance, the NF-κB pathway which is implicated in inflammation and cell survival, could reveal novel therapeutic targets. magtechjournal.com Mechanistic studies on related compounds have shown activation of the mitochondrial pathway of apoptosis, evidenced by increased caspase-3 levels and PARP cleavage, suggesting a potential avenue of investigation for Kadlongilactone A. vulcanchem.com

Development of Advanced Synthetic Strategies for Complex Architectures

The intricate and highly oxygenated structure of Kadlongilactone A poses a significant challenge to synthetic organic chemists, simultaneously offering a fertile ground for the development of novel synthetic methodologies. psu.edudntb.gov.ua The total synthesis of Kadlongilactone A has yet to be reported, but progress towards the synthesis of its core ring systems and related complex Schisandra nortriterpenoids provides a strong foundation. dntb.gov.uaresearchgate.netacs.org

Future synthetic endeavors will likely focus on:

Novel Cyclization Reactions: The construction of the unique 7/7/5-membered ring system of the kadlongilactone core will necessitate the invention of new and stereoselective cyclization reactions. researchgate.net Strategies like intramolecular [2+2+2] cycloadditions and Pauson-Khand reactions, which have been used for related compounds, could be adapted. researchgate.net

Biomimetic Approaches: Mimicking the proposed biosynthetic pathway of Kadlongilactone A could offer a more efficient and elegant synthetic route. researchgate.net This includes strategies like biomimetic lactonization and remote C-H functionalizations. researchgate.netacs.org

| Reaction Type | Description | Application in Synthesizing Related Structures |

|---|---|---|

| Diels-Alder Reaction | A [4+2] cycloaddition to form six-membered rings. | Asymmetric Diels-Alder has been used as a key step in the synthesis of (+)-propindilactone G. researchgate.net |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. | Utilized in the synthesis of the core ring systems of schinortriterpenoids. researchgate.net |

| Ring-Closing Metathesis | A reaction that forms a new double bond by joining two existing ones within the same molecule, creating a cyclic compound. | Employed in the construction of the ABC ring system of kadlongilactones. dntb.gov.ua |

| Pinacol Coupling | A reductive coupling of two carbonyl groups to form a 1,2-diol. | Used to construct the bicyclo[6.4.1]tridecane framework of schiglautone A. acs.org |

Role as Chemical Probes for Cellular and Molecular Biology

A chemical probe is a small molecule used to study biological systems. elifesciences.org Kadlongilactone A, with its potent biological activity, is an excellent candidate for development into a chemical probe. psu.edu To be effective, a probe requires high potency and selectivity for its target. nih.govchemicalprobes.org By synthesizing analogs of Kadlongilactone A and establishing structure-activity relationships, a highly selective probe could be developed. mdpi.com

Such a probe would be invaluable for:

Target Identification and Validation: An affinity-labeled Kadlongilactone A probe could be used to pull down its cellular binding partners, thus identifying its direct molecular targets. mdpi.com

Visualizing Cellular Processes: A fluorescently tagged Kadlongilactone A probe could allow for the real-time visualization of its subcellular localization and trafficking, providing insights into its mechanism of action. mdpi.com

Functional Studies: A selective probe would enable researchers to precisely perturb the function of its target protein, allowing for a detailed study of the protein's role in cellular pathways. nih.gov

Integration with Omics Technologies for Systems-Level Understanding

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized biological research by providing a global view of cellular processes. nih.govhumanspecificresearch.orgmdpi.com Integrating the study of Kadlongilactone A with these technologies can provide a systems-level understanding of its biological effects.

Transcriptomics (RNA-seq): Can reveal how Kadlongilactone A treatment alters the gene expression profile of a cell, identifying entire pathways that are up- or down-regulated. humanspecificresearch.org

Proteomics: Can identify changes in protein abundance and post-translational modifications in response to Kadlongilactone A, providing a more direct link to cellular function. mdpi.com

Metabolomics: Can uncover how Kadlongilactone A affects cellular metabolism by analyzing the global profile of small-molecule metabolites. mdpi.com

By combining these multi-omics datasets, researchers can construct comprehensive models of how Kadlongilactone A perturbs cellular networks, leading to a deeper understanding of its bioactivity and potentially uncovering novel therapeutic applications. mdpi.com

Contribution to Fundamental Understanding of Natural Product Biosynthesis

The biosynthesis of complex natural products is a testament to the synthetic power of nature. ucla.eduperlego.com The unique carbon skeleton of Kadlongilactone A suggests the involvement of novel enzymatic machinery and biosynthetic pathways. psu.edu It is hypothesized that lanostane (B1242432) and cycloartane (B1207475), both derived from 2,3-oxidosqualene (B107256), are precursors to various triterpenoids in the Schisandraceae family. psu.edu Elucidating the complete biosynthetic pathway of Kadlongilactone A would involve:

Genomic and Transcriptomic Analysis: Identifying the gene cluster responsible for its biosynthesis in Kadsura longipedunculata.

Enzyme Characterization: Isolating and functionally characterizing the enzymes involved in the key cyclization and rearrangement steps that form its unique hexacyclic core.

Isotopic Labeling Studies: Using labeled precursors to trace the flow of atoms through the biosynthetic pathway, confirming the proposed steps.

Understanding the biosynthesis of Kadlongilactone A would not only provide fundamental insights into the chemical logic of nature but also open up possibilities for its biotechnological production through synthetic biology approaches.

Challenges and Opportunities in the Exploration of Chemically Diverse Space

The vastness of chemical space, estimated to contain up to 10^60 possible drug-like molecules, presents both a challenge and an immense opportunity for drug discovery. nih.govbiorxiv.org Natural products like Kadlongilactone A represent unique and biologically validated starting points for exploring this space. mdpi.com

Challenges:

Synthetic Accessibility: The complexity of natural products can make the synthesis of analogs for structure-activity relationship studies difficult and resource-intensive. mdpi.com

Data Scarcity: The lack of large datasets for complex natural products can hinder the application of machine learning and AI-driven approaches for predicting activity and designing new compounds. nih.gov

Ensuring Stability: Exploring novel chemical space can lead to the design of unstable molecules, requiring robust computational methods to predict and troubleshoot geometric stability. rsc.org

Opportunities:

Novel Scaffolds: Kadlongilactone A provides a novel three-dimensional scaffold that is underrepresented in current compound libraries, offering the potential to interact with new biological targets.

Inspiration for New Libraries: The structural motifs of Kadlongilactone A can inspire the design of new combinatorial libraries, expanding the diversity of accessible chemical space. mdpi.com

Integration with AI: As computational tools and machine learning algorithms become more sophisticated, they can be applied to the complex structures of natural products to predict their properties and guide the synthesis of new, optimized molecules. acs.org

Q & A

Q. How is kadlongilactone A isolated and structurally characterized from plant sources?

Kadlongilactone A is typically isolated via ethanol or methanol extraction of Kadsura coccinea or K. longipedunculata stems, followed by chromatographic techniques (e.g., silica gel, HPLC). Structural elucidation relies on 2D NMR (COSY, HMBC, HSQC) and high-resolution mass spectrometry (HR-MS) to confirm its triterpenoid skeleton, including the rare aromatic ring-E and lactone groups . For reproducibility, researchers must document solvent systems, column parameters, and spectral data in supplementary materials, adhering to journal guidelines for compound characterization .

Q. What in vitro models are commonly used to evaluate the cytotoxic activity of kadlongilactone A?

Standard assays include the MTT or SRB protocol using human cancer cell lines such as K562 (chronic myeloid leukemia), A549 (lung adenocarcinoma), and Bel-7402 (hepatoma). Kadlongilactone A exhibits IC50 values ranging from <0.1 µM (K562) to 3.61 µM (HT-29), with methodological rigor requiring triplicate experiments, positive controls (e.g., doxorubicin), and validation of cell line authenticity via STR profiling .

Q. What purity thresholds are required for kadlongilactone A in pharmacological studies?

Purity ≥95% (verified by HPLC-UV/ELSD) is essential to avoid confounding bioactivity results. For new isolates, researchers must provide <sup>13</sup>C NMR data and chromatograms in supplementary files, ensuring transparency for replication .

Advanced Research Questions

Q. How can discrepancies in reported IC50 values for kadlongilactone A be systematically addressed?

Variations (e.g., 0.1 µM vs. 3.61 µM) may arise from differences in assay protocols (e.g., incubation time, serum concentration) or compound stability. To resolve contradictions, researchers should:

Q. What structural features of kadlongilactone A drive its bioactivity, and how can structure-activity relationship (SAR) studies be optimized?

The aromatic ring-E and lactone moieties are critical for cytotoxicity. SAR studies involve:

Q. What mechanisms underlie kadlongilactone A’s selective toxicity toward cancer cells?

Preliminary evidence suggests induction of mitochondrial apoptosis via Bax/Bcl-2 modulation and ROS generation. Advanced methodologies include:

Q. How can synergistic effects between kadlongilactone A and conventional chemotherapeutics be investigated?

Use combination index (CI) analysis via CompuSyn software:

- Experimental design : Dose-response matrices (e.g., 0.1–10 µM kadlongilactone A + 0.1–5 µM cisplatin).

- Mechanistic insight : Evaluate synergy via γ-H2AX foci (DNA damage) or P-gp inhibition assays to address multidrug resistance .

Q. What in vivo models are suitable for evaluating kadlongilactone A’s efficacy and toxicity?

- Acute toxicity : Rat models (LD50 >20 g/kg reported in K. longipedunculata extracts) .

- Xenograft studies : Immunodeficient mice implanted with A549 or K562 cells, with pharmacokinetic analysis (plasma half-life, tissue distribution) via LC-MS/MS .

Methodological Best Practices

- Data Contradiction Analysis : Use Bland-Altman plots or meta-analysis frameworks to compare IC50 datasets across labs .

- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data .